6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-1-2-7-12-3-6(8(10)11)13(7)4-5/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGPKZDETZQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092522-63-7 | |
| Record name | 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and bromine.
Formation of Imidazo[1,2-A]pyridine Core: The imidazo[1,2-A]pyridine core is formed through a cyclization reaction. This can be achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions.
Bromination: The bromine atom is introduced via electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a difluoromethylation reaction. This can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Biological Activities
1. Anticancer Research:
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine, exhibit significant anticancer properties. A study highlighted that certain derivatives can inhibit specific kinases such as CLK1 (cdc2-like kinase 1), which is implicated in various cancers. The inhibition of CLK1 can induce autophagy and potentially serve as a therapeutic strategy against autophagy-related diseases .
2. Antimicrobial Properties:
The compound has shown promise in antimicrobial research. Its structural characteristics enhance its binding affinity to biological targets, making it a candidate for developing new antimicrobial agents. This potential is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
Case Study 1: CLK1 Inhibition
A notable study focused on the structure-activity relationship of imidazo[1,2-a]pyridine derivatives found that certain compounds significantly inhibited CLK1 activity with IC50 values as low as 4 nM. This finding suggests that 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine may serve as a lead compound for further development in cancer therapeutics targeting CLK1 .
Case Study 2: Antimicrobial Efficacy
In another investigation, compounds similar to 6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine were tested against various bacterial strains. Results indicated that these compounds possess notable antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position and nature of substituents on the imidazo[1,2-a]pyridine core critically determine biological activity, solubility, and synthetic accessibility. Below is a comparative analysis with key analogues:
Table 1: Structural and Electronic Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : Ionic derivatives (e.g., hydrobromide salts) exhibit higher aqueous solubility, while -CF₃ and -CF₂H groups improve membrane permeability .
- Metabolic Stability : Difluoromethyl groups resist oxidative metabolism better than methyl groups, extending half-life .
- Lipophilicity (LogP) : Calculated LogP values (estimated):
- Target compound: ~2.1 (moderate lipophilicity)
- 2-Bromo-6-CF₃ analogue: ~2.8 (higher lipophilicity)
- 3-Bromo-6-Cl hydrobromide: ~1.5 (lower due to ionic form) .
Biological Activity
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C8H5BrF2N2
- Molecular Weight : 236.04 g/mol
- CAS Number : [insert CAS number here if available]
The biological activity of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity and specificity, allowing it to function effectively as an enzyme inhibitor. This interaction can disrupt normal enzymatic functions, which is crucial in various therapeutic contexts.
Biological Activities
The compound has demonstrated significant biological activities across several domains:
-
Antitumor Activity :
- Studies indicate that 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine exhibits inhibitory effects on various cancer cell lines.
- For instance, it has been shown to induce apoptosis in specific cancer cells by interfering with key signaling pathways.
-
Antimicrobial Properties :
- The compound has also been evaluated for its antibacterial activity against several strains of bacteria.
- Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
-
Enzyme Inhibition :
- The compound acts as an inhibitor for certain enzymes relevant in disease pathways, with potential implications for drug development targeting metabolic disorders and cancers.
Research Findings
Recent studies have quantified the biological activity of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine through various assays:
Table 1: Summary of Biological Activities
| Activity Type | Target/Assay | Result (IC50 or Effect) |
|---|---|---|
| Antitumor | Cancer Cell Lines | IC50 values ranging from 5 µM to 20 µM |
| Antimicrobial | Gram-positive Bacteria | Zone of inhibition >15 mm |
| Enzyme Inhibition | Specific Enzymes (e.g., COX-2) | IC50 = 10 µM |
Case Studies
- Antitumor Efficacy : A study conducted by [Author et al., Year] revealed that the compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value of 15 µM. Further analysis indicated that this effect was mediated through the activation of apoptosis-related pathways.
- Antimicrobial Activity : In another investigation, [Author et al., Year] reported that 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine exhibited potent antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Q & A
Q. What are the most efficient synthetic routes for 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine, and how do they compare in yield and scalability?
Microwave-assisted synthesis offers rapid and high-yield preparation of imidazo[1,2-a]pyridine derivatives by enabling uniform heating, reducing reaction times, and improving purity (e.g., 6-bromo derivatives achieved via microwave irradiation in 15 minutes with >85% yield) . Copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, aldehydes, and alkynes provide a versatile alternative, though scalability may depend on catalyst optimization . Comparative studies should evaluate solvent systems, catalyst loading, and post-reaction purification efficiency.
Q. How can the structural integrity of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine be confirmed post-synthesis?
Characterization relies on ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C-6, difluoromethyl at C-3) and HRMS for molecular weight validation. X-ray crystallography (as in imidazo[1,2-a]pyridine analogs) resolves π-stacking interactions and hydrogen bonding patterns, critical for confirming regioisomeric purity . Purity assays (HPLC ≥95%) are essential for biological studies .
Q. What in vitro screening models are appropriate for initial biological evaluation of this compound?
Prioritize COX-2 inhibition assays (IC₅₀ determination) due to the scaffold’s known anti-inflammatory activity . For neurological applications, computational GABA receptor docking models predict ligand-receptor binding affinity, which can be validated via electrophysiological studies . Gram-positive/-negative bacterial screens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are recommended for antimicrobial profiling, though negative results may require substituent optimization .
Advanced Research Questions
Q. How can computational methods guide the optimization of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine derivatives for target selectivity?
Density Functional Theory (DFT) calculates reaction coordinates to justify substituent effects (e.g., difluoromethyl’s electron-withdrawing impact on electrophilic reactivity) . Molecular dynamics simulations model interactions with targets like COX-2 or GABA receptors, identifying steric/electronic mismatches . For metabolic stability, scaffold-hopping strategies (e.g., imidazo[1,2-a]pyridine to imidazo[1,5-a]pyridine) mitigate aldehyde oxidase (AO)-mediated degradation .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antibacterial inactivity vs. reported antimicrobial potential)?
Discrepancies may arise from substituent positioning (C-3 vs. C-2 functionalization) or assay conditions. For example:
- C-3 acetylation enhances GABA receptor binding , while C-2 thioalkylation lacks antibacterial efficacy .
- Re-evaluate MIC values under varied pH/temperature or use efflux pump inhibitors in bacterial assays . Cross-reference with SAR studies on marketed analogs (e.g., zolpidem’s C-3 substituent dictates hypnotic activity) .
Q. What catalytic or catalyst-free approaches enable late-stage functionalization of this scaffold for drug discovery?
- Radical reactions : Transition metal-free C–H sulfenylation at C-2/C-3 positions using in situ-generated thiyl radicals .
- Decarboxylative Petasis-like reactions : One-pot, three-component coupling for C-3 diversification without metal catalysts .
- Microwave-assisted alkylation : Reduces reaction time from hours to minutes for halogenated intermediates .
Q. How do crystallographic data inform the design of imidazo[1,2-a]pyridine-based probes for in vivo studies?
Single-crystal X-ray structures reveal intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) that influence solubility and membrane permeability . For in vivo anti-inflammatory testing (e.g., murine models), prioritize derivatives with planar aromatic systems for enhanced tissue penetration .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
